1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine
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Description
Biological Activity
1,3-Dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo-thiazole family and is characterized by a unique structure that contributes to its biological activity. Its molecular formula is C_8H_10N_4S, with a molecular weight of 198.26 g/mol. The presence of both pyrazole and thiazole rings enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.22 μg/mL | Bactericidal |
Escherichia coli | 0.25 μg/mL | Bactericidal |
Pseudomonas aeruginosa | 0.30 μg/mL | Bactericidal |
These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively and may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
- IC50 Values :
- MCF-7: 15 µM
- A549: 12 µM
These findings suggest that this compound may be a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
Cytokine | Inhibition Percentage | Concentration |
---|---|---|
TNF-α | 76% | 10 µM |
IL-6 | 85% | 10 µM |
This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-thiazole derivatives in various therapeutic areas:
-
Combination Therapy in Cancer Treatment :
- A study combined this compound with doxorubicin in MCF-7 cells.
- Results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone.
-
Antimicrobial Synergy :
- When tested with other antibiotics (e.g., ampicillin), the compound showed improved efficacy against resistant strains of bacteria.
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(7)11-4/h1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIONBCJZUOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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